ACT-373898

Endothelin receptor antagonism Metabolite pharmacology Pulmonary arterial hypertension

Inactive carboxylic acid metabolite of macitentan. Pharmacologically distinct from active ACT-132577. Critical for severe renal impairment studies (7.3x AUC∞ increase). Serves as Macitentan Impurity 7 reference standard for ICH-compliant ANDA impurity profiling and LC-MS/MS bioequivalence methods. Primary urinary excretion marker.

Molecular Formula C15H17BrN4O5S
Molecular Weight 445.3 g/mol
CAS No. 1433875-14-9
Cat. No. B1144974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACT-373898
CAS1433875-14-9
Synonyms2-[[5-(4-Bromophenyl)-6-[[(propylamino)sulfonyl]amino]-4-pyrimidinyl]oxy]-acetic Acid; 
Molecular FormulaC15H17BrN4O5S
Molecular Weight445.3 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)NC1=C(C(=NC=N1)OCC(=O)O)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H17BrN4O5S/c1-2-7-19-26(23,24)20-14-13(10-3-5-11(16)6-4-10)15(18-9-17-14)25-8-12(21)22/h3-6,9,19H,2,7-8H2,1H3,(H,21,22)(H,17,18,20)
InChIKeyIMSGHDWVBCDHNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACT-373898: Chemical Identity and Baseline Characterization of the Inactive Macitentan Carboxylic Acid Metabolite


ACT-373898 (CAS 1433875-14-9) is the inactive carboxylic acid metabolite of macitentan, an orally active, non-peptide dual ETA/ETB endothelin receptor antagonist [1]. It is generated via oxidative depropylation and subsequent hydrolysis during macitentan metabolism in humans, and is systematically characterized as Macitentan Impurity 7 in pharmacopeial contexts [2]. Its chemical formula is C₁₅H₁₇BrN₄O₅S, with a molecular weight of 445.29 g/mol .

Why ACT-373898 Cannot Be Substituted by Macitentan or Its Active Metabolite ACT-132577


Generic substitution among macitentan-related analytes fails due to fundamental differences in pharmacological activity and analytical behavior. While macitentan and its active metabolite ACT-132577 exert therapeutic effects via dual ETA/ETB antagonism, ACT-373898 is pharmacologically inactive [1]. Furthermore, the three analytes exhibit divergent pharmacokinetic fates under pathophysiological conditions: in subjects with severe renal function impairment (SRFI), AUC∞ of ACT-373898 increases 7.3-fold relative to healthy subjects, whereas exposure to macitentan and ACT-132577 remains unchanged [2]. These distinctions preclude any functional or analytical interchangeability among the three entities.

ACT-373898: Quantitative Evidence for Differential Selection in Analytical and Pharmacokinetic Applications


Pharmacological Activity Differential: ACT-373898 vs. Parent Macitentan and Active Metabolite ACT-132577

ACT-373898 is unequivocally established as a pharmacologically inactive carboxylic acid metabolite, in contrast to the parent drug macitentan and the active metabolite ACT-132577, both of which function as dual ETA/ETB receptor antagonists [1]. This activity differential is critical for interpreting pharmacokinetic exposure-response relationships and for designing bioanalytical assays that distinguish inactive circulating species from therapeutically active entities.

Endothelin receptor antagonism Metabolite pharmacology Pulmonary arterial hypertension

Renal Impairment Pharmacokinetics: ACT-373898 AUC Differential vs. Healthy Subjects

In a clinical pharmacokinetic study comparing healthy subjects to those with severe renal function impairment (SRFI), ACT-373898 exhibited a pronounced exposure differential that was not observed for the active species [1]. While AUC∞ for macitentan and ACT-132577 remained similar between groups, ACT-373898 AUC∞ was 7.3-fold higher in SRFI subjects compared to healthy subjects following a single 10 mg oral dose of macitentan.

Pharmacokinetics Renal impairment Drug metabolism

Excretion Profile Dominance: ACT-373898 Hydrolysis Product as Primary Urinary Entity

Following administration of ¹⁴C-macitentan to healthy male subjects, ACT-373898-derived species constitute the predominant urinary excretion product [1]. Among four entities identified in urine, the hydrolysis product of ACT-373898 was the most abundant, whereas in feces, the hydrolysis product of macitentan and ACT-132577 predominated.

Drug excretion Metabolite profiling Mass balance

Regulatory Identity: ACT-373898 as Macitentan Impurity 7 Reference Standard

ACT-373898 is formally designated as Macitentan Impurity 7 in regulatory pharmacopeial contexts and is supplied with detailed characterization data compliant with ICH guidelines [1]. This specific identity enables its use as a qualified reference standard for analytical method development, method validation, and quality control release testing during ANDA filing and commercial macitentan production.

Reference standard Impurity profiling Regulatory compliance

Analytical Method Development: ACT-373898 for Macitentan ANDA Bioequivalence Studies

ACT-373898 serves as an essential analyte in the development and validation of LC-MS/MS methods for simultaneous quantification of macitentan and its metabolites in biological matrices [1]. As Macitentan Impurity 7, its inclusion in analytical methods is required for comprehensive impurity profiling during ANDA submissions for generic macitentan formulations.

Bioequivalence ANDA LC-MS/MS method development

ACT-373898: Prioritized Application Scenarios for Research and Industrial Use


Pharmacokinetic Studies in Renally Impaired Populations

Given the 7.3-fold increase in ACT-373898 AUC∞ in subjects with severe renal function impairment, this compound is an essential analyte for pharmacokinetic studies investigating macitentan disposition in chronic kidney disease or end-stage renal disease populations [1]. Its accumulation serves as a sensitive marker for altered metabolic clearance independent of active drug exposure.

Bioanalytical Method Development for Generic Macitentan ANDA Submissions

ACT-373898, as the designated Macitentan Impurity 7 reference standard, is required for developing and validating LC-MS/MS methods that simultaneously quantify macitentan and its metabolites in plasma and urine for bioequivalence studies [2]. Its use ensures compliance with regulatory impurity profiling requirements for ANDA approval.

Mass Balance and Excretion Pathway Studies

ACT-373898-derived hydrolysis products constitute the predominant urinary excretion species following macitentan administration, accounting for a substantial portion of the 49.7% renal recovery of total radioactivity [3]. This makes ACT-373898 a critical analytical target for non-invasive drug-drug interaction studies assessing effects on renal elimination pathways.

Quality Control Release Testing for Macitentan API and Finished Products

As a fully characterized impurity standard with ICH-compliant documentation, ACT-373898 is employed in quality control laboratories for macitentan API release testing, stability studies, and finished product impurity profiling [2]. Its use ensures batch-to-batch consistency and regulatory compliance in commercial manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACT-373898

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.